Pentanoic acid, 5-(octyloxy)-
Description
Pentanoic acid, 5-(octyloxy)-, is a carboxylic acid derivative with an octyloxy (C₈H₁₇O-) substituent at the fifth carbon of the pentanoic acid backbone. This compound has garnered attention in pharmaceutical research due to its role as a substrate for myristoylating enzymes, which are critical for protein acylation processes. Unlike its parent fatty acids, 5-(octyloxy)pentanoic acid exhibits reduced hydrophobicity while retaining the ability to act as a substrate for protein-N-myristoyltransferase. This balance makes it valuable in inhibiting viral replication by interfering with viral protein acylation .
Properties
CAS No. |
119290-10-7 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
5-octoxypentanoic acid |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-8-11-16-12-9-7-10-13(14)15/h2-12H2,1H3,(H,14,15) |
InChI Key |
LETKNKUAHDGLPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCCCC(=O)O |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (e.g., H₂SO₄) to form esters. For example:
Reaction conditions: Reflux at 60–80°C for 4–6 hours. -
Amidation : Reacts with amines (e.g., ammonia, primary amines) to form amides. Requires activation via reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC).
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents:
Oxidation Reactions
While the carboxylic acid is already oxidized, the alkyl chain may undergo oxidation under harsh conditions:
-
Strong Oxidizers (e.g., KMnO₄, CrO₃) : Potential cleavage of the octyloxy chain, yielding shorter-chain carboxylic acids. Specific pathways depend on reaction conditions (e.g., acidic vs. basic media) .
Ether Cleavage
The octyloxy group is stable under mild conditions but cleavable via:
Salt Formation
The carboxylic acid reacts with bases to form salts:
Thermodynamic Data
-
ΔfH° (Gas Phase) : Estimated at (extrapolated from pentanoic acid data ).
-
Solubility : Low in polar solvents (e.g., water) due to the hydrophobic octyloxy chain; soluble in organic solvents (e.g., ethanol, ether) .
Mechanistic Insights
Comparison with Similar Compounds
ω-(Phenoxy)Alkanoic Acids
Key Compounds :
- 5-(Phenoxy)pentanoic acid
- 3-(Phenoxy)propanoic acid
Structural Differences :
- Chain Length: 5-(Phenoxy)pentanoic acid has a five-carbon backbone, while 3-(phenoxy)propanoic acid has three carbons.
- Substituent Position: The phenoxy group is attached to the terminal carbon in the pentanoic acid derivative versus the middle carbon in the propanoic acid analog.
Functional Differences :
- Mitochondrial β-Oxidation: Both compounds undergo mitochondrial β-oxidation, but 5-(phenoxy)pentanoic acid is metabolized at significantly slower rates than 3-(phenoxy)propanoic acid. For example, methylation of the phenoxy moiety reduces biotransformation rates in both compounds, with 5-(phenoxy)pentanoic acids generally showing lower metabolic activity .
α-Lipoic Acid (5-[(3R)-Dithiolan-3-yl]Pentanoic Acid)
Structural Differences :
- Contains a dithiolane ring substituent instead of an octyloxy chain.
Functional Differences :
- Antioxidant Properties: α-Lipoic acid acts as a potent inhibitor of NF-κB signaling and reactive oxygen species (ROS) scavenger, unlike 5-(octyloxy)pentanoic acid, which lacks redox-active groups .
- Biological Role: Essential in mitochondrial energy metabolism, whereas 5-(octyloxy)pentanoic acid is primarily a synthetic enzyme substrate .
Selenanyl Derivatives (e.g., 5-(Phenylselanyl)Pentanoic Acid)
Structural Differences :
- Selenium (Se) replaces oxygen in the substituent (phenylselanyl vs. octyloxy).
Functional Differences :
- Antioxidant Activity: Selenanyl derivatives exhibit radical scavenging capabilities due to selenium’s redox activity, a feature absent in 5-(octyloxy)pentanoic acid .
- Synthesis: Prepared via reduction of diselenides and subsequent nucleophilic substitution, differing from the hydrazine-mediated synthesis of 5-(octyloxy)pentanoic acid .
Fluorinated Analogs (e.g., 5F-AB-PINACA Metabolites)
Structural Differences :
- Fluorine substitution at the pentyl chain terminal carbon.
Functional Differences :
- Metabolism: Fluorination shifts metabolic pathways toward hydroxylation and carboxylation (e.g., 5-hydroxypentyl and pentanoic acid metabolites), whereas non-fluorinated analogs like 5-(octyloxy)pentanoic acid undergo different functionalization .
- Bioactivity: Fluorinated compounds often exhibit enhanced metabolic stability and receptor binding in cannabinoid analogs.
Amino Acid-Functionalized Derivatives (e.g., Fmoc-Protected Pentanoic Acids)
Structural Differences :
- Piperidine or piperazine rings appended to the pentanoic acid backbone.
Functional Differences :
- Physicochemical Properties : Modifications like 4-methylpiperazine or 4-benzylpiperidine alter solubility and stereochemistry ([α]D values range from −6.3 to −8.3) .
- Applications: Used in peptide synthesis and drug delivery, contrasting with the enzyme-substrate role of 5-(octyloxy)pentanoic acid.
Data Table: Key Comparisons
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